molecular formula C21H14Br2N4O2S2 B185711 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone CAS No. 3434-10-4

1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone

Cat. No. B185711
CAS RN: 3434-10-4
M. Wt: 578.3 g/mol
InChI Key: RJFIMUJKAWDEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone is a chemical compound that belongs to the class of imidazo[4,5-d]pyridazines. This compound has gained significant attention from the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone is not fully understood. However, it has been suggested that it may work by inhibiting specific enzymes or proteins that are involved in the growth of cancer cells, inflammation, and pain. It may also work by modulating specific signaling pathways that are involved in the development of neurological disorders.
Biochemical and Physiological Effects
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone in lab experiments is its potential applications in various research fields. It has been found to have anticancer, anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising compound for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone. One direction is to further investigate its anticancer properties and determine its efficacy in vivo. Another direction is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may be beneficial to investigate its potential use as a drug delivery system, as it has been found to have good solubility and stability.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone involves the reaction of 4-bromobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptoimidazo[4,5-d]pyridazine in the presence of a base to yield the final product.

Scientific Research Applications

1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone has been found to have potential applications in various research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and analgesic properties, as it has been found to reduce inflammation and pain. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.

properties

CAS RN

3434-10-4

Product Name

1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone

Molecular Formula

C21H14Br2N4O2S2

Molecular Weight

578.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H14Br2N4O2S2/c22-14-5-1-12(2-6-14)16(28)9-30-20-18-19(25-11-24-18)21(27-26-20)31-10-17(29)13-3-7-15(23)8-4-13/h1-8,11H,9-10H2,(H,24,25)

InChI Key

RJFIMUJKAWDEPE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(C3=C2NC=N3)SCC(=O)C4=CC=C(C=C4)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(C3=C2NC=N3)SCC(=O)C4=CC=C(C=C4)Br)Br

Other CAS RN

3434-10-4

Origin of Product

United States

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